molecular formula C13H12FNO2S B1312530 Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate CAS No. 317319-17-8

Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate

Cat. No. B1312530
CAS RN: 317319-17-8
M. Wt: 265.31 g/mol
InChI Key: JSUXMRIOSHOTNY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate, also known as EFMTC, is an organofluorine compound and a member of the thiazole family of compounds. It is a versatile compound that has been used in a variety of scientific research applications, including medicinal chemistry, drug design, and biochemistry. EFMTC is a relatively new compound and has only recently been studied in depth.

Scientific Research Applications

Synthesis of 2-Amino-4-arylpyrimidine Derivatives

This compound can act as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives. These derivatives are significant due to their wide range of pharmacological activities, including antiviral, antimalarial, and anticancer properties .

Preparation of Ortho-metalated Complexes

Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate is suitable for preparing ortho-metalated primary phenethylamines. These complexes are valuable in the field of medicinal chemistry for creating compounds with potential therapeutic applications .

Anti-inflammatory and Antimicrobial Agents

The related structure of 2-Bromo-4’-fluoroacetophenone, which shares a similar fluorophenyl component, has shown anti-inflammatory and antimicrobial activities. By extension, Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate could be explored for similar biological properties.

Inhibitors of Bacterial and Fungal Growth

Due to its structural similarity to compounds that have demonstrated the ability to inhibit the growth of various bacteria and fungi, this compound could be a candidate for the development of new antibiotics and antifungal agents.

properties

IUPAC Name

ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c1-3-17-13(16)11-8(2)15-12(18-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUXMRIOSHOTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429303
Record name Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate

CAS RN

317319-17-8
Record name 5-Thiazolecarboxylic acid, 2-(4-fluorophenyl)-4-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317319-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-fluoro-thiobenzamide (1.25 g, 8.04 mmol) and 2-chloro-3-oxo-butyric acid ethyl ester (1.11 mL, 8.20 mmol) in ethanol (18 mL) was heated at refluxed for 16 h before it was cooled to room temperature and concentrated in vacuo. It was partitioned between ethyl acetate and saturated sodium bicarbonate, the organic layer was washed with brine, dried over anhydrous sodium sulfate and concentrated in vacuo to give the title compound as a yellow solid (1.99 g): MS: (+) m/z 266.03 (M+1).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
1.11 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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